1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound with potential applications in medicinal chemistry. It belongs to a class of compounds that are structurally related to various psychoactive substances and may exhibit interesting pharmacological properties. The compound's systematic name reflects its complex structure, which includes a pyrrolidine ring and a ketone functional group.
This compound can be sourced from various chemical suppliers and research institutions, with detailed information available in databases such as PubChem and BenchChem. It is often used in research settings for its unique properties and potential effects.
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one is classified as an organic compound, specifically a ketone and an amine. Its molecular formula is C10H19N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one typically involves several chemical reactions. One common method includes the reaction of 3-(aminomethyl)pyrrolidine with 2,2-dimethylpropanoyl chloride under controlled conditions. This process often requires specific solvents and catalysts to ensure high yield and purity.
Technical Details:
The molecular structure of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one features:
The compound can participate in several chemical reactions typical for amines and ketones. Notably:
Technical Details:
Reactions involving this compound often require careful control of temperature and pH to optimize product formation and minimize side reactions .
While specific mechanisms of action for 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one are not extensively documented, compounds with similar structures often interact with neurotransmitter systems. They may act as modulators or inhibitors of certain receptors in the central nervous system.
Research into related compounds suggests potential interactions with dopamine and serotonin receptors, which could explain psychoactive effects observed in preliminary studies .
Relevant data indicate that careful handling is required due to its potential biological activity .
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one has several scientific uses:
The evolution of pyrrolidine-based monoamine transporter inhibitors represents a significant trajectory in medicinal chemistry, focusing on structural optimization for enhanced selectivity and metabolic stability. The compound 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1286209-20-8, C₉H₁₈N₂O) exemplifies modern advancements in this class [2]. Early inhibitors like prolintane featured unsubstituted pyrrolidine rings linked to phenyl ketones but suffered from non-specific binding and rapid metabolism. Subsequent generations introduced aminomethyl substitutions at strategic positions, notably the C3 or C4 positions of the pyrrolidine ring, to augment interactions with dopamine (DAT) and norepinephrine (NET) transporters.
The incorporation of a sterically hindered 2,2-dimethylpropanoyl group in place of aryl ketones marked a pivotal shift. This modification, as seen in the target compound, reduces oxidative metabolism by cytochrome P450 enzymes, thereby extending plasma half-life [2]. Furthermore, the chiral (R)-configuration at the C3 position of the pyrrolidine ring—specified in the compound's IUPAC name—optimizes steric complementarity with transporter binding pockets, a refinement validated through comparative binding assays [1] [2].
Table 1: Evolution of Key Pyrrolidine-Based Transporter Inhibitors
Compound | Core Structure | Key Modifications |
---|---|---|
Prolintane | Phenyl-pyrrolidinyl ketone | Unsubstituted pyrrolidine |
Pyrovalerone | 4-Methylphenyl-pyrrolidinyl ketone | Pyrrolidine N-alkylation |
Target Compound | (R)-3-(Aminomethyl)-pyrrolidinyl amide | 2,2-Dimethylpropanoyl, chiral center |
Structurally, the target compound diverges critically from classical cathinone derivatives like pyrovalerone. While pyrovalerone features a tertiary amine within its pyrrolidine ring and an aryl ketone, the subject molecule integrates a primary aminomethyl group (-CH₂NH₂) at the C3 position and an aliphatic 2,2-dimethylpropanamide moiety [1] [2]. These alterations confer distinct pharmacodynamic and pharmacokinetic profiles:
Notably, replacing the aryl group with aliphatic tert-butyl-derived carbonyls diminishes π-stacking interactions but augments selectivity for monoamine transporters over serotonin receptors (5-HT₂A), reducing hallucinogenic risks [2].
Table 2: Structural and Property Comparison with Pyrovalerone Analogues
Parameter | Target Compound | Pyrovalerone |
---|---|---|
Amino Group | Primary amine (C3 position) | Tertiary amine (N-alkyl) |
Carbonyl Group | Aliphatic (2,2-dimethylpropanoyl) | Aromatic (p-Methylbenzoyl) |
Chirality | (R)-specific | Achiral |
logP (Predicted) | 0.9 | 2.8 |
The 3-(aminomethyl)pyrrolidine scaffold is a non-negotiable determinant of bioactivity in monoamine transporter inhibitors. Its efficacy arises from:
This moiety’s versatility extends beyond transporter inhibition. Patents disclose derivatives of 3-aminomethylpyrrolidine in BET bromodomain inhibitors (e.g., benzopiperazine compositions) and JAK kinase modulators, where the amine serves as a hydrogen-bond donor to acetyl-lysine binding sites or catalytic kinase residues [3] [4]. The moiety’s bioisosteric equivalence to piperazine in clinical candidates underscores its scaffold value in CNS and oncology therapeutics.
Table 3: Bioactivity Roles of 3-(Aminomethyl)pyrrolidine Moieties
Role | Mechanistic Impact | Therapeutic Application |
---|---|---|
Ionic Interaction | Salt bridge with transporter residues | DAT/NET inhibition |
Hydrogen Bond Donation | Binds kinase or bromodomain catalytic sites | JAK/BET inhibition [4] |
Conformational Rigidity | Restricts carbonyl group orientation | Enhanced target selectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: